Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate
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Overview
Description
Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with multiple functional groups, including amino, methoxy, and quinoline moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be constructed through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Benzyloxy and Dimethoxyphenyl Groups: These groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Picolinate Core: The picolinate core can be synthesized through a condensation reaction involving a suitable pyridine derivative.
Final Assembly: The final compound is obtained by coupling the intermediate products through amide or ester bond formation under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The amino and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features could enable it to interact with specific biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(quinolin-2-yl)picolinate: Lacks the trimethoxy groups on the quinoline ring.
Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)benzoate: Contains a benzoate group instead of a picolinate group.
Uniqueness
The presence of multiple methoxy groups and the specific arrangement of functional groups in Methyl 5-amino-4-(2-(benzyloxy)-3,4-dimethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)picolinate contribute to its unique chemical properties
Properties
Molecular Formula |
C35H35N3O8 |
---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
methyl 5-amino-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-methyl-6-(5,6,8-trimethoxyquinolin-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C35H35N3O8/c1-19-27(21-14-16-24(40-2)34(44-6)33(21)46-18-20-11-9-8-10-12-20)28(36)31(38-29(19)35(39)45-7)23-15-13-22-30(37-23)25(41-3)17-26(42-4)32(22)43-5/h8-17H,18,36H2,1-7H3 |
InChI Key |
CQNNDYWJOJLWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=C(C=C3OC)OC)OC)N)C4=C(C(=C(C=C4)OC)OC)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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